![molecular formula C11H8ClN3 B3043953 3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile CAS No. 959573-11-6](/img/structure/B3043953.png)
3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile
Overview
Description
3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPPA and has a molecular formula of C10H7ClN2. CPPA is a white to light yellow crystalline powder that is soluble in organic solvents such as DMSO and ethanol. In
Scientific Research Applications
Nonlinear Optics
The compound has been studied for its potential applications in nonlinear optics . The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea . This suggests that the compound could be used in devices that require high polarizability, such as optical switches, optical logic devices, memory devices, and signal processing devices .
Second Harmonic Generation
The compound has been confirmed to have potential applications in second harmonic generation . This is a process in which two photons with the same frequency interact with a nonlinear material, combine, and generate a new photon with twice the energy of the initial photons . This property could be used in various applications, including laser frequency conversion, optical data storage, and microscopy .
Third Harmonic Generation
The compound has also been studied for its potential applications in third harmonic generation . This is a nonlinear optical process where three photons are combined to generate one photon with thrice the energy . This property could be used in microscopy, biomedical imaging, and materials characterization .
Drug Discovery
The compound is a versatile chemical that can be used in scientific research for a wide range of applications, including drug discovery . The presence of functional groups like Chlorophenyl and Nitrobenzyl in the compound suggests potential areas for investigation in drug design.
Material Synthesis
The compound can also be used in material synthesis . Its unique chemical structure and properties could be leveraged to synthesize new materials with desired characteristics.
Biological Studies
The compound can be used in biological studies . It could serve as a starting point for the synthesis of biologically active compounds, or be used to study biological processes at the molecular level.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins such as tyrosine-protein kinase lyn, proto-oncogene tyrosine-protein kinase src, and tyrosine-protein kinase lck . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and immune responses.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially affecting cell function and behavior .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities . These effects suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)pyrazol-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXBZMXJVYRBHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1H-pyrazole-1-acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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